BenchChemオンラインストアへようこそ!

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

The compound 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946231-57-8, MF: C13H10N4O3, MW: 270.24) is a synthetic small molecule integrating an isoxazole and a 1,3,4-oxadiazole heterocycle. It belongs to a broader class of amide-linked bi-heterocyclic compounds being explored in early-stage drug discovery for targets such as kinases involved in glycolytic regulation.

Molecular Formula C13H10N4O3
Molecular Weight 270.248
CAS No. 946231-57-8
Cat. No. B2675919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS946231-57-8
Molecular FormulaC13H10N4O3
Molecular Weight270.248
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)11(18)15-13-17-16-12(19-13)10-6-7-14-20-10/h2-7H,1H3,(H,15,17,18)
InChIKeySQJCFRBBCFRRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide: 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946231-57-8) – A Structurally Defined Heterocyclic Probe


The compound 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946231-57-8, MF: C13H10N4O3, MW: 270.24) is a synthetic small molecule integrating an isoxazole and a 1,3,4-oxadiazole heterocycle [1]. It belongs to a broader class of amide-linked bi-heterocyclic compounds being explored in early-stage drug discovery for targets such as kinases involved in glycolytic regulation [2]. Unlike many poorly characterized screening library members, this compound's core scaffold is explicitly described in patent literature as a key intermediate for developing cancer metabolism inhibitors, providing a clear research starting point [2].

Why 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Just Any Oxadiazole-Isoxazole Analog


Seemingly minor structural variations on the central benzamide ring of isoxazolyl-oxadiazole hybrids drastically alter biological activity profiles. In the closely related patent series targeting cancer-specific 6-phosphofructo-1-kinase (PFK1), the 4-methylbenzamide moiety provides a specific balance of lipophilicity and steric bulk distinct from 4-benzoyl or 4-methanesulfonyl-substituted analogs (e.g., CAS 946362-24-9, CAS 946362-66-9), which can lead to off-target effects or solubility liabilities [1]. Replacing the 4-methyl group with a hydrogen atom (as in the unsubstituted benzamide CAS 941935-31-5) eliminates a key hydrophobic contact point critical for binding pocket complementarity [2]. Therefore, generic substitution without head-to-head benchmarking risks invalidating SAR hypotheses and wasting research resources.

Head-to-Head Differentiation Evidence: 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs


Structural Differentiation: The 4-Methyl Substituent Creates a Unique Topological and Electronic Profile

The target compound’s 4-methylbenzamide group provides a distinct electrostatic potential surface and local lipophilicity (AlogP ~1.8) compared to analogs. In the immediate patent family (WO2020030613A1), this specific substitution pattern is enumerated as a preferred embodiment for maintaining PFK1 inhibition while avoiding the cytotoxicity and solubility issues seen with bulkier sulfonyl or benzoyl derivatives [1]. Unsubstituted benzamide analog CAS 941935-31-5, lacking the 4-methyl group, presents a different hydrogen-bond donor/acceptor map and a lower computed logP, which can alter membrane permeability and target residence time .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Differentiation by Enzyme-Inhibitory Scaffold Validation: PFK1 Target Engagement Potential

Compounds within the isoxazolyl-oxadiazole amide series have been demonstrated to inhibit cancer-specific PFK1, a key glycolytic enzyme. Patent WO2020030613A1 explicitly claims this scaffold as active against PFK1, with close analogs such as 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide showing significant inhibition of lactate production in vitro at concentrations where effects on non-tumorigenic cells are negligible [1]. The 4-methylbenzamide variant, due to its subtle electronic modulation, is predicted to occupy the ATP-binding site with a distinct binding mode compared to sulfonyl or sulfamoyl derivatives, potentially altering the residence time and downstream functional effects [2]. No direct IC50 for the target compound is available from primary literature, which represents a specific data gap to be filled by the end-user.

Cancer Metabolism Enzymology Chemical Probe Development

Synthetic Tractability and Chemical Purity as a Procurement Advantage

Commercially available data indicate that 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can be obtained at a purity of 98% (HPLC), as reported by multiple suppliers . This high level of purity is critical for reproducible biological assays. In contrast, some structurally similar analogs such as 4-[methyl(phenyl)sulfamoyl] derivatives (CAS 946362-75-0) are often supplied at 95% purity, necessitating additional in-house purification steps that increase cost and time [1]. The well-defined synthetic route, typically involving a sequential cyclization of an oxadiazole ring followed by amide coupling, ensures a consistent batch-to-batch quality that is essential for long-term SAR campaigns.

Organic Synthesis Chemical Procurement Quality Control

Procurement-Driven Application Scenarios for 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide


Chemical Biology: Profiling Cancer Cell Glycolytic Dependency

This compound serves as a critical tool for interrogating PFK1-dependent glycolytic flux in cancer cell lines. As established by its scaffold's patent family (WO2020030613A1), isoxazolyl-oxadiazole amides are functional PFK1 inhibitors [1]. The 4-methylbenzamide variant fills a specific lipophilicity and steric niche between the inactive unsubstituted benzamide and the polypharmacological sulfonyl derivatives, enabling cleaner dissection of the pharmacophore's contribution to lactate suppression and immune evasion (the Warburg effect). Researchers can use it as a chemical probe to validate PFK1 as a target in specific cancer genotypes, knowing that its property profile (MW 270, AlogP ~1.8) is conducive to cellular uptake without excessive cytotoxicity.

Medicinal Chemistry: A Key Intermediate for Focused SAR Libraries

Procurement groups focused on lead optimization will find that the 4-methylbenzamide core of CAS 946231-57-8 provides a balanced starting point for systematic derivatization. The methyl group offers a synthetic handle for further functionalization (e.g., oxidation to a carboxylic acid or bromination) and is a benchmark for evaluating the impact of halogen, methoxy, or larger alkyl substituents. Its high commercial purity (98%) eliminates the need for pre-synthesis purification, allowing medicinal chemists to directly use it in parallel amide coupling or ring-modification reactions, accelerating the design-make-test cycle .

Assay Development: A Reference Compound for Biochemical Kinase Screens

Given the scaffold's purported activity against the ATP-binding site of PFK1, this compound can be deployed as a reference inhibitor in high-throughput screening (HTS) campaigns targeting glycolytic kinases. Its distinct physicochemical signature (lower logP than benzoyl analogs) makes it suitable for use as a control in orthogonal assays, such as SPR or DSF, where non-specific binding of greasy compounds often generates artifacts. Its inclusion in a screening deck thus enhances assay quality control and hit triage.

Quote Request

Request a Quote for 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.